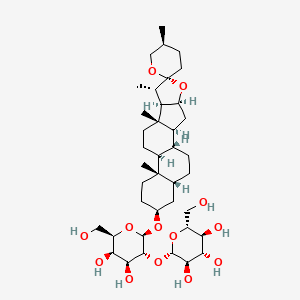

timosaponin AIII

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTWXUQMLQGAPC-YXOKLLKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316483 | |

| Record name | Timosaponin A III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41059-79-4 | |

| Record name | Timosaponin A III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41059-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timosaponin A III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41059-79-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Timosaponin AIII: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timosaponin AIII (TAIII) is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a plant with a long history in traditional Chinese medicine.[1] Extensive research has identified TAIII as a potent bioactive compound with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3] Its mechanism of action often involves the modulation of critical cellular signaling pathways, making it a compound of significant interest for drug development. This guide provides a detailed overview of the chemical structure of this compound, quantitative data on its biological activities, key experimental protocols, and visualizations of its molecular interactions.

Chemical Structure and Properties

This compound is a spirostanol-type steroidal saponin, characterized by a lipophilic steroidal aglycone and a hydrophilic sugar moiety.[4] This amphipathic nature is crucial for its biological activity.

| Identifier | Value | Reference |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [2][4][5] |

| Molecular Formula | C₃₉H₆₄O₁₃ | [2][3][6] |

| Molecular Weight | 740.92 g/mol | [4] |

| CAS Number | 41059-79-4 | [3][5] |

| PubChem CID | 15953793, 71306914 | [2][5][7] |

| SMILES | C[C@H]1CC[C@@]2(--INVALID-LINK--C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC--INVALID-LINK--O[C@H]7--INVALID-LINK--O7)O)O)O[C@H]8--INVALID-LINK--O8)O)O)O)C)C">C@HC)C)C | [3][5] |

| InChI Key | MMTWXUQMLQGAPC-YXOKLLKRSA-N | [3][5] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in DMSO (30 mg/ml), DMF (30 mg/ml), methanol, butanol; Insoluble in water | [3][4] |

Quantitative Bioactivity Data

This compound has demonstrated significant activity in various in vitro and in vivo models. The following tables summarize key quantitative findings from the literature.

Table 2.1: In Vitro Cytotoxicity and Enzyme Inhibition

| Assay | Cell Line / Target | IC₅₀ Value | Reference |

| Cell Proliferation (MTT Assay, 24h) | HepG2 (Hepatocellular Carcinoma) | 15.41 µM | [2] |

| Acetylcholinesterase (AChE) Inhibition | In vitro enzyme assay | 35.4 µM | [3][8] |

Table 2.2: In Vivo Efficacy

| Model | Treatment | Dosage | Effect | Reference |

| Melanoma Metastasis | B16-F10 cell-treated mice | 25 mg/kg | Significantly reduced the number of metastatic nodules | [3] |

| Colitis | TNBS-induced colitis in mice | Oral administration | Reduced colon shortening, myeloperoxidase activity, and pro-inflammatory cytokine levels (IL-1β, TNF-α, IL-6) | [3] |

| Scopolamine-induced Amnesia | Mice | 50 mg/kg (oral) | Reversed learning and memory deficits | [8] |

Experimental Protocols

This section details the methodologies for the isolation of this compound and for assessing its biological activity on key signaling pathways.

Isolation and Purification of this compound

A high-purity yield of this compound can be obtained from the rhizomes of Anemarrhena asphodeloides using a multi-step process that combines enzymatic conversion and chromatographic techniques.[2]

Protocol Overview:

-

Crude Extraction: The dried rhizomes are pulverized and subjected to hot water reflux extraction to obtain a crude saponin extract.

-

Enzymatic Conversion: The crude extract contains a high concentration of Timosaponin BII, a precursor to TAIII. The extract is treated with β-D-glycosidase, which specifically cleaves a terminal glucose moiety from Timosaponin BII to yield this compound.[2] This biotransformation step significantly increases the yield of the target compound.

-

Macroporous Resin Chromatography: The enzyme-treated extract is passed through an AB-8 macroporous resin column. The column is washed with water to remove sugars and other polar impurities, followed by elution with a gradient of ethanol to release the saponins.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The saponin-rich fraction is further purified using a C18 reverse-phase preparative HPLC system. A methanol-water or acetonitrile-water gradient is typically used for elution.

-

Crystallization: The purified TAIII fractions from HPLC are pooled, concentrated under reduced pressure, and allowed to crystallize, yielding TAIII with a purity often exceeding 97%.[2]

Assessment of Apoptosis in HepG2 Cells

This compound induces mitochondria-mediated and caspase-dependent apoptosis in human hepatocellular carcinoma (HepG2) cells.[5]

Protocol:

-

Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[9]

-

Cell Viability Assay (MTT): Cells are seeded in 96-well plates (1 x 10⁴ cells/well). After 24 hours, they are treated with various concentrations of this compound (e.g., 0-20 µM) for a specified time (e.g., 24, 48 hours). MTT reagent is added, and after incubation, the formazan crystals are dissolved in DMSO. Absorbance is measured at 490 nm to determine cell viability and calculate the IC₅₀ value.[10]

-

Apoptosis Detection (Annexin V/PI Staining): Cells treated with TAIII are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry to quantify early and late apoptotic cells.[5][9]

-

Western Blot Analysis: To investigate the molecular mechanism, protein levels of key apoptosis regulators are assessed.

-

Lysis: Treated cells are lysed in RIPA buffer. Protein concentration is determined via BCA or Bradford assay.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins such as Bcl-2, Bax, Cytochrome c, and caspases (e.g., Caspase-3, -9), followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) kit.[11]

-

Analysis of PI3K/Akt/mTOR and NF-κB Signaling Pathways

This compound exerts its anti-cancer and anti-inflammatory effects partly by inhibiting the PI3K/Akt/mTOR and NF-κB signaling pathways.[2][3]

Protocol (Western Blot):

-

Cell Treatment and Lysis: Cells (e.g., HepG2, A549, or RAW 264.7 macrophages) are treated with this compound for a designated time. For NF-κB analysis, cells may be co-treated with a stimulant like lipopolysaccharide (LPS). Cell lysates are prepared as described in section 3.2.[4][7]

-

Immunoblotting: Western blotting is performed as previously described.

-

For PI3K/Akt/mTOR Pathway: Membranes are probed with primary antibodies against the phosphorylated and total forms of key proteins, such as p-PI3K, PI3K, p-Akt, Akt, p-mTOR, and mTOR.[7][11]

-

For NF-κB Pathway: To assess activation, nuclear and cytoplasmic fractions of cell lysates are prepared. The translocation of the p65 subunit from the cytoplasm to the nucleus is a key indicator.[12] Membranes are probed with antibodies against p-IκBα, IκBα, and p65.

-

Signaling Pathways and Molecular Mechanisms

This compound modulates several signaling cascades integral to cell survival, proliferation, and inflammation.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer.[13] this compound has been shown to inhibit this pathway, leading to reduced cell proliferation and the induction of autophagy and apoptosis.[2]

Suppression of the NF-κB Pathway

The NF-κB pathway is critical in regulating the immune response and inflammation.[3] Its aberrant activation is linked to chronic inflammatory diseases and cancer. This compound can suppress NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and mediators.[3]

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways underscores its pleiotropic effects. The detailed chemical, quantitative, and methodological data presented in this guide serve as a valuable resource for researchers aiming to further explore and harness the pharmacological properties of this potent steroidal saponin. Future work focusing on improving its bioavailability and conducting rigorous clinical trials will be crucial in translating its preclinical efficacy into novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of highly purified this compound from rhizoma anemarrhenae through an enzymatic method combined with preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]

- 4. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of mitochondria-dependent apoptosis in HepG2 human hepatocellular carcinoma cells by timosaponin A-III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

- 13. benchchem.com [benchchem.com]

Timosaponin AIII: A Comprehensive Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timosaponin AIII (TSAIII) is a steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides, a plant with a long history of use in traditional Chinese medicine.[1] In recent years, TSAIII has garnered significant attention from the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways modulated by this promising natural compound.

Introduction

This compound is a major bioactive constituent of Anemarrhena asphodeloides Bunge.[1] It is a steroidal saponin that has been traditionally used for its anti-pyretic, anti-diabetic, and anti-inflammatory properties.[1] Modern pharmacological research has revealed a broader spectrum of activities, positioning TSAIII as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][4] This guide aims to provide a comprehensive technical resource for researchers and professionals involved in drug discovery and development, summarizing the current state of knowledge on the pharmacological properties of this compound.

Pharmacological Properties

This compound exhibits a wide range of pharmacological effects, which are attributed to its ability to modulate multiple cellular signaling pathways.[2][4]

Anti-Cancer Activity

The most extensively studied property of this compound is its anti-tumor activity.[3][5] It has been shown to be effective against a variety of cancers, including breast, hepatocellular, pancreatic, and lung cancer.[3] The anti-cancer effects of TSAIII are multifaceted and involve the following mechanisms:

-

Cytotoxicity and Proliferation Inhibition: this compound selectively induces cell death in cancer cells while showing less toxicity to normal cells at certain concentrations.[3] It inhibits the proliferation of various cancer cell lines in a dose-dependent manner.[6]

-

Induction of Apoptosis: TSAIII is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[6] This is achieved through the activation of caspase cascades (caspase-3, -8, and -9), cleavage of poly(ADP-ribose) polymerase (PARP), and regulation of the Bcl-2 family of proteins, including the upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 and Bcl-xL.[3][6]

-

Modulation of Autophagy: this compound can induce autophagy in cancer cells.[7] However, the role of autophagy in TSAIII-induced cell death is complex and appears to be cell-type dependent. In some cases, autophagy acts as a protective mechanism, and its inhibition enhances TSAIII-induced apoptosis.[7][8] In other contexts, autophagy contributes to cell death.[9]

-

Cell Cycle Arrest: TSAIII can cause cell cycle arrest at different phases, primarily the G0/G1 and G2/M phases, thereby preventing cancer cell proliferation.[3][10]

-

Anti-Metastasis and Anti-Invasion: this compound has been shown to inhibit the migration and invasion of cancer cells.[3] This is partly achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[4]

-

Anti-Angiogenesis: TSAIII can inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.[3] It exerts this effect by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptors (VEGFRs).[3]

-

Reversal of Multidrug Resistance (MDR): this compound has demonstrated the ability to overcome multidrug resistance in cancer cells.[3] It can enhance the efficacy of conventional chemotherapy drugs by downregulating the expression of drug efflux transporters like P-glycoprotein (P-gp) and MRP1.[3]

-

Induction of Ferroptosis: A novel anti-cancer mechanism of TSAIII involves the induction of ferroptosis, an iron-dependent form of cell death.[4] TSAIII can promote the degradation of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis.[4]

Anti-Inflammatory Activity

This compound possesses significant anti-inflammatory properties.[11] It can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[3][12] The anti-inflammatory effects of TSAIII are primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][11]

Neuroprotective Effects

Emerging evidence suggests that this compound has neuroprotective potential. It has been shown to improve learning and memory in animal models.[13] Its neuroprotective mechanisms are linked to its anti-inflammatory properties, specifically the inhibition of NF-κB-mediated neuroinflammation, and its ability to inhibit acetylcholinesterase (AChE) activity.[3]

Metabolic Regulation

This compound has shown promise in the regulation of metabolic disorders. Studies have indicated its potential anti-obesity and anti-diabetic effects.[14][15] It can inhibit lipid accumulation in adipocytes and improve glucose tolerance in animal models of diet-induced obesity.[14][15] One of the underlying mechanisms is the stimulation of glucagon-like peptide 1 (GLP-1) secretion.[15]

Cardiovascular Effects

This compound also exhibits effects on the cardiovascular system. It has been reported to have anti-platelet aggregation and anti-thrombotic activities by targeting the thromboxane A2 receptor-mediated Gq signaling pathway.[16] Additionally, it can induce an increase in intracellular calcium concentrations in vascular endothelial and smooth muscle cells, leading to vasodilation.[17]

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 15.41 | 24 | [3][10] |

| HCT-15 | Colorectal Cancer | 6.1 | Not Specified | [10] |

| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | Not Specified | [4] |

| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | Not Specified | [4] |

| HEp-2 | Respiratory Syncytial Virus infected | 1.0 | Not Specified | [3] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Animal Model | Dosage | Route of Administration | Outcome | Reference |

| HCT-15 Xenograft | Athymic Nude Mice | Not Specified | Not Specified | Significant decrease in tumor volume | [3] |

| PANC-1 Xenograft | Nude Mice | Not Specified | Not Specified | Reduced tumor growth | [3] |

| A549/T Xenograft | Nude Mice | Not Specified | Not Specified | Attenuated tumor growth | [3] |

| Glioma Orthotopic | Mice | Not Specified | Not Specified | Inhibited tumor growth | [8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the pharmacological properties of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Methodology:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Methodology:

-

Lyse cells treated with or without this compound to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., cleaved caspase-3, Bcl-2, p-Akt, Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

In Vivo Tumor Xenograft Model

-

Principle: This animal model is used to assess the anti-tumor efficacy of a compound in a living organism. It involves implanting human cancer cells into immunocompromised mice.

-

Methodology:

-

Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size.

-

Randomly divide the mice into control and treatment groups.

-

Administer this compound or a vehicle control to the mice via a specific route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

-

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways.

Apoptosis and Autophagy Signaling

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It also triggers autophagy, which can either promote or inhibit cell death depending on the cellular context.

Caption: this compound-induced apoptosis and autophagy signaling pathways.

Anti-Inflammatory Signaling

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammatory gene expression.

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Anti-Angiogenesis Signaling

This compound inhibits angiogenesis by targeting the VEGF signaling pathway, which is crucial for the proliferation, migration, and tube formation of endothelial cells.

Caption: this compound's anti-angiogenic mechanism via the VEGF pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the pharmacological properties of a natural compound like this compound.

Caption: General experimental workflow for natural product drug discovery.

Conclusion and Future Directions

This compound is a highly promising natural product with a remarkable range of pharmacological activities.[3][4] Its potent anti-cancer effects, coupled with its anti-inflammatory, neuroprotective, and metabolic regulatory properties, make it a strong candidate for further drug development.[3][5] The multifaceted mechanisms of action of TSAIII, involving the modulation of numerous key signaling pathways, offer potential therapeutic advantages, particularly in the context of complex diseases like cancer.[2][4]

However, challenges such as low bioavailability and hydrophobicity may need to be addressed to translate the therapeutic potential of this compound into clinical applications.[4][18] Future research should focus on:

-

Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to fully characterize the absorption, distribution, metabolism, excretion (ADME), and long-term toxicity of this compound in various animal models.[3][19]

-

Development of Novel Drug Delivery Systems: The development of effective delivery systems, such as nanoparticle-based formulations, could improve the bioavailability and targeted delivery of TSAIII, thereby enhancing its therapeutic efficacy and reducing potential side effects.[4][18]

-

Clinical Trials: Well-designed clinical trials are ultimately required to evaluate the safety and efficacy of this compound in humans for various disease indications.

-

Synergistic Combination Therapies: Investigating the synergistic effects of this compound with existing therapeutic agents could lead to more effective combination treatment strategies, particularly for cancer and inflammatory diseases.[3]

References

- 1. This compound: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-tumor effect and mechanisms of this compound across diverse cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 4. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound mediates caspase activation and induces apoptosis through JNK1/2 pathway in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Timosaponin A-III induces autophagy preceding mitochondria-mediated apoptosis in HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockage of Autophagy Increases this compound-Induced Apoptosis of Glioma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound and its metabolite sarsasapogenin ameliorate colitis in mice by inhibiting NF-κB and MAPK activation and restoring Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Timosaponin A3 Induces Anti-Obesity and Anti-Diabetic Effects In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Timosaponin A3 Induces Anti-Obesity and Anti-Diabetic Effects In Vitro and In Vivo [mdpi.com]

- 16. This compound induces antiplatelet and antithrombotic activity via Gq-mediated signaling by the thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of timosaponin A-III, from Anemarrhenae asphodeloides Bunge (Liliaceae), on calcium mobilization in vascular endothelial and smooth muscle cells and on vascular tension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Timosaponin AIII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal saponins, a diverse group of naturally occurring glycosides, have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities. Among these, timosaponin AIII (TAIII), a prominent steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides, has emerged as a compound of particular interest.[1][2] Extensive research has demonstrated its potent anti-cancer, anti-inflammatory, and neuroprotective properties, positioning it as a promising candidate for the development of novel therapeutics.[3][4] This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its molecular mechanisms of action. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and crucial signaling pathways are visualized to facilitate a comprehensive understanding of its therapeutic potential.

Quantitative Data on Biological Activities

The efficacy of this compound has been quantified across various cell lines and in vivo models. The following tables summarize key data points related to its cytotoxic and anti-tumor activities.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HepG2 | Hepatocellular Carcinoma | 15.41 | [3] |

| HCT-15 | Colorectal Cancer | 6.1 | [5] |

| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | [1] |

| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | [1] |

| BT474 | Breast Cancer | ~2.5 | [6] |

| MDAMB231 | Breast Cancer | ~6 | [6] |

| HeLa | Cervical Cancer | ~10 | [6] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Dosing Regimen | Outcome | Citation |

| HCT-15 xenograft (athymic nude mice) | Not specified | Significantly decreased tumor volume | [3] |

| A549/T xenograft (nude mice) | 2.5 and 5 mg/kg | Inhibited tumor growth | [7] |

| MDA-MB-231 xenograft (nude mice) | 2.5, 5, and 10 mg/kg for 24 days | Inhibitory effect on tumor growth | [8] |

| LLC subcutaneous xenograft (C57BL/6J mice) | 12.5 mg/kg (low dose) | Therapeutic potential observed | [2] |

| HepG2 tumor-bearing mice | 7.5 mg/kg (liposome) | Inhibited tumors by 40.9% | [9] |

Core Biological Activities and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of inflammation.

Anti-Cancer Activity

The anti-cancer properties of this compound are multifaceted, involving the induction of cell cycle arrest, apoptosis, and autophagy, as well as the inhibition of metastasis.[1][8]

This compound is a potent inducer of apoptosis in various cancer cell lines.[7] This programmed cell death is primarily mediated through the intrinsic mitochondrial pathway and is often dependent on the activation of caspases.[3][10]

Signaling Pathway: this compound-Induced Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and growth.[11] Dysregulation of this pathway is a common feature of many cancers. This compound has been shown to inhibit this pathway, contributing to its anti-tumor effects.[1][7]

Signaling Pathway: Inhibition of PI3K/Akt/mTOR by this compound

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate the activity of key MAPK members, such as ERK, JNK, and p38, in a context-dependent manner, leading to anti-cancer effects.[1][10]

Signaling Pathway: Modulation of MAPK Pathway by this compound

Caption: this compound modulates the MAPK signaling pathway.

Anti-Inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of various diseases, including cancer. This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[3]

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[3]

Signaling Pathway: Inhibition of NF-κB by this compound

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound's biological activities.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow: MTT Assay

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Workflow: TUNEL Assay

Caption: Workflow for a typical TUNEL apoptosis assay.

Detailed Protocol:

-

Cell Preparation: Culture and treat cells with this compound on coverslips or chamber slides.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT and BrdUTP for 1 hour at 37°C in a humidified chamber.

-

Detection: Incubate with an anti-BrdU-FITC antibody for 30 minutes at room temperature.

-

Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.

-

Analysis: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Workflow: Western Blot Analysis

Caption: Workflow for a typical Western blot analysis.

Detailed Protocol:

-

Protein Extraction: Lyse the treated cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Akt, anti-p-Akt, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.

Conclusion

This compound is a promising natural compound with a wide array of biological activities, particularly in the realms of oncology and inflammation. Its ability to modulate multiple key signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB, underscores its potential as a multi-target therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this potent steroidal saponin. Further investigation into its pharmacokinetics, bioavailability, and safety profile in clinical settings is warranted to translate these promising preclinical findings into tangible therapeutic benefits.

References

- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits migration and invasion of A549 human non-small-cell lung cancer cells via attenuations of MMP-2 and MMP-9 by inhibitions of ERK1/2, Src/FAK and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment [mdpi.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Anti-tumor effect and mechanisms of this compound across diverse cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 8. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 11. This compound, a saponin isolated from Anemarrhena asphodeloides, ameliorates learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Timosaponin AIII: A Technical Guide to its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timosaponin AIII (TAIII), a steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides, has emerged as a promising natural compound with potent anti-tumor activity. Its multifaceted mechanism of action involves the modulation of a complex network of molecular targets and signaling pathways, ultimately leading to the inhibition of cancer cell proliferation, induction of cell death, and suppression of metastasis. This technical guide provides an in-depth overview of the core molecular mechanisms of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling cascades it impacts.

Core Molecular Targets and Cellular Processes

This compound exerts its anti-cancer effects by influencing a range of cellular processes through interaction with specific molecular targets. The primary cellular outcomes of TAIII treatment include apoptosis, autophagy, cell cycle arrest, and the inhibition of angiogenesis and metastasis.

Key Molecular Targets:

-

Apoptosis-Related Proteins: TAIII modulates the intrinsic and extrinsic apoptosis pathways by targeting B-cell lymphoma 2 (Bcl-2) family proteins, caspases, and the X-linked inhibitor of apoptosis protein (XIAP).

-

Autophagy-Related Proteins: It influences the autophagic process through the regulation of Beclin-1 and microtubule-associated protein 1A/1B-light chain 3 (LC3).

-

Cell Cycle Regulators: TAIII impacts cell cycle progression by altering the expression and activity of cyclins and cyclin-dependent kinases (CDKs).

-

Angiogenesis Factors: The compound inhibits the formation of new blood vessels by targeting Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR).

-

Metastasis-Associated Proteins: TAIII suppresses cancer cell migration and invasion by downregulating the expression of Matrix Metalloproteinases (MMPs).

-

Kinases: It targets several key kinases involved in major signaling pathways, including Phosphoinositide 3-kinase (PI3K), Akt, mammalian Target of Rapamycin (mTOR), and members of the Mitogen-Activated Protein Kinase (MAPK) family.

-

Transcription Factors: TAIII influences the activity of critical transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).

-

Other Targets: Recent studies have also identified c-Myc and S100A8 as direct or indirect targets of this compound.

Quantitative Data

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 15.41 | 24 | [1] |

| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | Not Specified | [2][3] |

| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | Not Specified | [2][3] |

Signaling Pathways Modulated by this compound

This compound orchestrates its anti-tumor effects by modulating several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in various cancer cells, including T-cell acute lymphoblastic leukemia and taxol-resistant lung and ovarian cancers.[1][4] This inhibition leads to decreased cell proliferation and the induction of apoptosis and autophagy.[1][5]

MAPK Pathways (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 cascades, are crucial in transmitting extracellular signals to the cellular machinery that governs proliferation, differentiation, and apoptosis. This compound has been shown to modulate these pathways. For instance, it inhibits the Ras/Raf/MEK/ERK pathway in taxol-resistant cancer cells and activates the JNK and p38 MAPK pathways to induce apoptosis in human promyelocytic leukemia cells.[6][7]

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation and cancer. This compound has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and metastatic genes.[3] This inhibition is partly achieved by preventing the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4), an upstream activator of NF-κB.[8]

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. promocell.com [promocell.com]

- 5. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

In Vitro Cytotoxicity of Timosaponin AIII on Tumor Cell Lines: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Timosaponin AIII (TSAIII), a steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides, has emerged as a promising natural compound with potent anti-tumor activities.[1] Extensive in vitro studies have demonstrated its cytotoxic effects across a wide range of cancer cell lines. The primary mechanisms underlying its anti-cancer properties include the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways crucial for tumor cell survival and proliferation.[2][3] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular mechanisms.

Data Presentation: Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a tumor cell population. The IC50 values of this compound vary depending on the cancer cell line and the duration of exposure.

Table 1: IC50 Values of this compound in Various Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 15.41 | 24 | |

| HCT-15 | Colorectal Cancer | 6.1 | Not Specified | [2] |

| A549/Taxol | Taxol-Resistant Lung Cancer | 5.12 | Not Specified | [2] |

| A2780/Taxol | Taxol-Resistant Ovarian Cancer | 4.64 | Not Specified | [2] |

| MDA-MB-231 | Breast Cancer | ~6 | 24 | [4] |

| BT474 | Breast Cancer | ~2.5 | 24 | [4] |

| HL-60 | Promyelocytic Leukemia | Not Specified | Not Specified | [5] |

| MV4-11 | Acute Myeloid Leukemia | Not Specified | Not Specified | [5] |

| U937 | Acute Myeloid Leukemia | Not Specified | Not Specified | [5] |

| THP-1 | Acute Myeloid Leukemia | Not Specified | Not Specified | [5] |

| H1299 | Non-Small-Cell Lung Cancer | <4 | 48 | [6] |

| A549 | Non-Small-Cell Lung Cancer | <4 | 48 | [6] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle Distribution

| Cell Line | Treatment | Apoptosis Rate (%) | G2/M Phase Arrest (%) | Reference |

| MDA-MB-231 | Control | 5.9 | 17.99 | [7] |

| 10 µM TAIII | 44.0 | 23.35 | [7] | |

| 15 µM TAIII | 67.5 | 57.8 | [7] | |

| MCF-7 | Control | 9.5 | 10.65 | [7] |

| 10 µM TAIII | 23.5 | 26.90 | [7] | |

| 15 µM TAIII | 43.3 | 42.49 | [7] | |

| MCF10A | Control | 5.6 | Not Specified | [7] |

| 10 µM TAIII | 12.1 | Not Specified | [7] | |

| 15 µM TAIII | 34.3 | Not Specified | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

-

Compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.[10]

Protocol:

-

Cell Treatment: Seed cells in a T25 culture flask and treat with desired concentrations of this compound for the specified duration.[10]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them from the flask.[10]

-

Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 300-600 x g for 5 minutes at room temperature.[4][10]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.[11]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution (e.g., 100 µg/mL).[8][10]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10][11]

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.[8][10] Live cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are Annexin V-positive and PI-positive.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[2]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet (approximately 1 x 10⁶ cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[12] Fix the cells for at least 30 minutes on ice or store at 4°C.[12]

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[12]

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at room temperature for at least 5 minutes to degrade RNA, which can also be stained by PI.[12]

-

PI Staining: Add PI solution (e.g., 50 µg/mL in PBS) to the cell suspension.[12]

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling pathway, such as caspases, Bcl-2 family proteins, and PARP.[3]

Protocol:

-

Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay, to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.[3]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target apoptosis-related proteins (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[3]

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Apoptosis western blot guide | Abcam [abcam.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. wp.uthscsa.edu [wp.uthscsa.edu]

Timosaponin AIII: A Technical Guide to its Effects on Apoptosis and Cell Cycle Arrest

Executive Summary: Timosaponin AIII (TAIII), a steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides, has demonstrated significant anti-tumor activity across a variety of cancer cell lines. Its efficacy is largely attributed to its ability to induce cell cycle arrest and promote apoptosis. Mechanistically, TAIII triggers DNA damage, leading to the activation of key signaling pathways including the ATM/Chk2 and p38 MAPK pathways, while inhibiting pro-survival pathways like PI3K/AKT/mTOR. This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental protocols relevant to the study of TAIII's impact on cancer cell fate.

Introduction to this compound

This compound is a major bioactive steroidal saponin derived from Anemarrhena asphodeloides, a plant used in traditional Chinese medicine.[1][2] It has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potent anti-tumor effects.[1][2] Research has shown that TAIII can inhibit the proliferation of various cancer cells, such as those from breast, lung, colorectal, and pancreatic cancers, primarily by inducing cell cycle arrest and apoptosis.[1][3][4] This document serves as a technical resource for researchers and drug development professionals, detailing the cellular and molecular basis of TAIII's anti-neoplastic actions.

This compound and Cell Cycle Arrest

TAIII predominantly induces cell cycle arrest at the G2/M phase in several cancer types, particularly breast cancer.[1][5][6][7][8] It also has been reported to cause G0/G1 phase arrest in other cancer cells, such as pancreatic and non-small-cell lung cancer cells.[4][9] This blockade of cell cycle progression is a critical component of its anti-proliferative effect.

Mechanism of G2/M Arrest

The G2/M checkpoint is a crucial control point that prevents cells with damaged DNA from entering mitosis. TAIII has been shown to trigger DNA damage, which in turn activates the Ataxia-Telangiectasia Mutated (ATM)/Checkpoint Kinase 2 (Chk2) signaling pathway.[1][5][8] Activated ATM and Chk2 phosphorylate and inactivate Cdc25C, a phosphatase responsible for activating the Cyclin B1/Cdc2 (CDK1) complex.[1][6] The inhibition of the Cyclin B1/Cdc2 complex prevents entry into mitosis, resulting in G2/M phase arrest.[1][6] TAIII treatment leads to a concentration-dependent downregulation of Cyclin B1, Cdc2, and Cdc25C expression.[1][6][8]

Quantitative Data: Cell Cycle Distribution

The following table summarizes the effect of this compound on cell cycle distribution in breast cancer cell lines after 24 hours of treatment.

| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| MDA-MB-231 | Control | - | - | 17.99% | [1][6][7] |

| TAIII (10 µM) | - | - | 23.35% | [1][6][7] | |

| TAIII (15 µM) | - | - | 57.80% | [1][6][7] | |

| MCF-7 | Control | - | - | 10.65% | [1][6] |

| TAIII (10 µM) | - | - | 26.90% | [1][6] | |

| TAIII (15 µM) | - | - | 42.49% | [1][6] |

Note: Data for G0/G1 and S phases were not fully specified in the cited sources.

Signaling Pathway for G2/M Arrest

Caption: TAIII induces G2/M arrest via the DNA damage-ATM/Chk2-Cdc25C signaling axis.

This compound and Induction of Apoptosis

TAIII is a potent inducer of apoptosis, or programmed cell death, in numerous cancer cell lines.[10] This process is primarily mediated through the intrinsic, mitochondria-dependent pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases.

Mechanism of Apoptosis Induction

TAIII treatment disrupts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It causes a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade.[3] Key executioner caspases, such as caspase-3, are cleaved and activated, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[10] TAIII has been shown to induce the activation of caspase-3, -8, and -9.[10]

Quantitative Data: Apoptosis and IC50 Values

The following tables summarize the pro-apoptotic efficacy and cytotoxicity of this compound.

Table 3.2.1: Induction of Apoptosis in Breast Cancer Cells

| Cell Line | Treatment (24h) | Total Apoptosis Rate (%) | Reference |

| MDA-MB-231 | Control | 5.9% | [1] |

| TAIII (10 µM) | 44.0% | [1] | |

| TAIII (15 µM) | 67.5% | [1] | |

| MCF-7 | Control | 9.5% | [1] |

| TAIII (10 µM) | 23.5% | [1] | |

| TAIII (15 µM) | 43.3% | [1] |

Table 3.2.2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A549/Taxol | Taxol-Resistant Lung Cancer | 5.12 | [3] |

| A2780/Taxol | Taxol-Resistant Ovarian Cancer | 4.64 | [3] |

| HCT-15 | Colorectal Cancer | 6.1 | [3][9] |

| HepG2 | Liver Cancer | 15.41 | [3][4] |

Signaling Pathway for Apoptosis

Caption: TAIII induces apoptosis via the Bcl-2 family-mediated mitochondrial pathway.

Core Upstream Signaling Pathways

The effects of TAIII on cell cycle and apoptosis are orchestrated by several upstream signaling pathways. TAIII modulates these networks to shift the cellular balance from proliferation and survival to arrest and death.

-

ATM/Chk2 and p38 MAPK Pathways : As mentioned, TAIII-induced DNA damage activates the ATM/Chk2 pathway, leading to G2/M arrest.[1][8] Concurrently, it activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which also contributes to G2/M arrest and apoptosis.[1][8][10]

-

PI3K/AKT/mTOR Pathway : TAIII has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway.[3][11] This is a critical pro-survival pathway that is often hyperactivated in cancer. Its inhibition by TAIII contributes to decreased proliferation and increased apoptosis.

-

JNK1/2 Pathway : In human promyelocytic leukemia cells, TAIII induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) pathway, which can lead to the activation of caspase-8.[10]

Caption: TAIII modulates multiple upstream pathways to induce cell cycle arrest and apoptosis.

Key Experimental Methodologies

Reproducible and accurate assessment of TAIII's effects requires standardized experimental protocols. Below are methodologies for key assays.

Cell Viability (MTT/CCK-8 Assay)

-

Cell Seeding : Seed cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment : Treat cells with various concentrations of TAIII (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

-

Reagent Addition : Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (MTT only) : If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Culture and Treatment : Culture cells in 6-well plates and treat with TAIII for the desired time (e.g., 24 hours).

-

Harvesting : Harvest cells by trypsinization, collect them by centrifugation (e.g., 1500 rpm for 5 min), and wash with ice-cold PBS.

-

Fixation : Resuspend the cell pellet and fix in 75% ice-cold ethanol while vortexing gently. Store at -20°C overnight.[1]

-

Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis : Analyze the DNA content using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using analysis software (e.g., FlowJo, ModFit).[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Culture and Treatment : Grow and treat cells with TAIII as described for the cell cycle analysis.

-

Harvesting : Collect both adherent and floating cells. Wash twice with ice-cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[1][5]

-

Analysis : Analyze the stained cells by flow cytometry within one hour.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Western Blot Analysis

-

Protein Extraction : After TAIII treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine the protein concentration of the lysates using a BCA protein assay.[12]

-

Electrophoresis : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a specific primary antibody (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-Cyclin B1) overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin, GAPDH).

Caption: General experimental workflow for studying the effects of this compound.

Conclusion

This compound is a promising natural compound with potent anti-cancer properties. Its ability to induce both cell cycle arrest, primarily at the G2/M phase, and apoptosis through the modulation of critical signaling pathways like ATM/Chk2, p38 MAPK, and PI3K/AKT highlights its potential as a candidate for cancer therapeutic development. The detailed data and methodologies presented in this guide provide a foundational resource for researchers aiming to further investigate and harness the anti-neoplastic effects of this compound.

References

- 1. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. Frontiers | this compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]

- 8. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound mediates caspase activation and induces apoptosis through JNK1/2 pathway in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Timosaponin AIII: A Dual Modulator of Autophagy and Endoplasmic Reticulum Stress in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Timosaponin AIII (TAIII), a steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides, has emerged as a promising natural compound in oncology research. Exhibiting selective cytotoxicity towards tumor cells, TAIII orchestrates a complex interplay of cellular signaling pathways, primarily involving the induction of both autophagy and endoplasmic reticulum (ER) stress. This technical guide provides a comprehensive overview of the molecular mechanisms underlying TAIII's dual role, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key signaling cascades. The evidence suggests that TAIII's ability to concurrently inhibit mTOR signaling and activate the Unfolded Protein Response (UPR) positions it as a compelling candidate for further therapeutic development, particularly in combination with autophagy inhibitors to enhance its pro-apoptotic effects.

Introduction

This compound is a key bioactive constituent of Anemarrhena asphodeloides, a plant with a long history in traditional medicine. Modern pharmacological studies have identified its potent anti-cancer properties, which are largely attributed to its ability to induce apoptosis in a variety of cancer cell lines while sparing non-transformed cells[1][2]. A significant aspect of TAIII's mechanism of action is its concurrent induction of autophagy and ER stress, two cellular processes that are intricately linked and play critical roles in cancer cell survival and death. This guide delves into the specifics of these interactions, providing a technical framework for researchers in the field.

Core Signaling Pathways Modulated by this compound

This compound's anti-neoplastic effects are mediated through the modulation of several key signaling pathways. The two most prominent are the mTOR pathway, a central regulator of cell growth and autophagy, and the ER stress response, also known as the Unfolded Protein Response (UPR).

Induction of Autophagy via mTOR Inhibition

This compound is a potent inducer of autophagy, a cellular process of self-digestion that can either promote cell survival under stress or lead to cell death. TAIII-induced autophagy is primarily mediated through the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway[1]. Specifically, TAIII has been shown to inhibit mTORC1, leading to reduced phosphorylation of its downstream targets and subsequently initiating the formation of autophagosomes[1][2]. In many cancer cell contexts, this induced autophagy has a cytoprotective role, and its inhibition can potentiate TAIII-induced apoptosis[1][2].

Caption: this compound-induced autophagy via mTORC1 inhibition.

Induction of Endoplasmic Reticulum (ER) Stress

Concurrent with autophagy induction, this compound triggers ER stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This leads to the activation of the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis or, if the stress is too severe, induce apoptosis. TAIII has been shown to activate the PERK-eIF2α branch of the UPR[1]. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis but selectively enhances the translation of certain stress-responsive proteins. Prolonged ER stress induced by TAIII can culminate in the activation of pro-apoptotic factors, including caspase-4[1][2].

Caption: this compound-induced ER stress and UPR activation.

Quantitative Data on this compound Efficacy

The cytotoxic and signaling effects of this compound are dose-dependent. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-15 | Human Colorectal Cancer | 6.1 | [3] |

| HepG2 | Human Hepatocellular Carcinoma | 15.41 | [3] |

| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | [3] |

| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | [3] |

| BT474 | Breast Cancer | ~10-20 | [1] |

| MDAMB231 | Breast Cancer | ~10-20 | [1] |

Table 2: Quantitative Effects of this compound on Key Signaling Proteins

| Cell Line | Treatment (TAIII) | Target Protein | Observed Effect | Reference |

| HeLa | 10 µM | LC3-II/LC3-I ratio | Time-dependent increase | [4] |

| HeLa | 10 µM | p62 | Reduction, abrogated by bafilomycin A1 | [4] |

| BT474 | 20 µM | p-mTOR | Reduced phosphorylation | [1] |

| MDAMB231 | 20 µM | p-eIF2α | Increased phosphorylation | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key experiments used to study the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3, p62, p-mTOR, mTOR, p-eIF2α, eIF2α, β-actin) overnight at 4°C.

-